molecular formula C16H22BrClN2O3 B8781755 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine CAS No. 82935-27-1

2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine

Cat. No. B8781755
CAS RN: 82935-27-1
M. Wt: 405.7 g/mol
InChI Key: MWGNFOKKFFBHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine is a useful research compound. Its molecular formula is C16H22BrClN2O3 and its molecular weight is 405.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82935-27-1

Product Name

2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine

Molecular Formula

C16H22BrClN2O3

Molecular Weight

405.7 g/mol

IUPAC Name

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H22BrClN2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)

InChI Key

MWGNFOKKFFBHLD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 ml of thionyl chloride is added to 11.82 g (0.04 mol) of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 1 hour. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 5.13 g (0.04 mol) 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml methyl ethyl ketone. After stirring for 30 minutes at room temperature 300 ml of ether is added. The obtained semisolid product is separated and dissolved in 300 ml of water. Sodium hydroxide solution is added while stirring and cooling in ice. The precipitate is collected and washed with water. Yield: 12.0 g, m.p. 124°-25° C.
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20 mL
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11.82 g
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50 mL
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5.13 g
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50 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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